molecular formula C9H5N B13129426 2,4-Diethynylpyridine

2,4-Diethynylpyridine

Cat. No.: B13129426
M. Wt: 127.14 g/mol
InChI Key: FCPDPDZNBRDKDB-UHFFFAOYSA-N
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Description

2,4-Diethynylpyridine is an organic compound that belongs to the class of ethynylpyridines It is characterized by the presence of two ethynyl groups attached to the second and fourth positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2,4-dibromopyridine with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include the use of a base, such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains the most common approach. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diethynylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Hydroboration: Formation of tris-hydroboration products.

    Oxidation: Formation of oxidized pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2,4-Diethynylpyridine involves its ability to participate in various chemical reactions due to the presence of ethynyl groups. These groups can undergo addition reactions, such as hydroboration, or be substituted by nucleophiles. The electronic properties of the pyridine ring also play a crucial role in its reactivity and interaction with other molecules. The molecular targets and pathways involved in its action are primarily related to its ability to form conjugated systems and participate in electron transfer processes .

Comparison with Similar Compounds

  • 2,5-Diethynylpyridine
  • 2,6-Diethynylpyridine
  • 3,4-Diethynylpyridine

Comparison: 2,4-Diethynylpyridine is unique due to the specific positioning of the ethynyl groups, which influences its electronic properties and reactivity. The 3,4-Diethynylpyridine, on the other hand, has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

Molecular Formula

C9H5N

Molecular Weight

127.14 g/mol

IUPAC Name

2,4-diethynylpyridine

InChI

InChI=1S/C9H5N/c1-3-8-5-6-10-9(4-2)7-8/h1-2,5-7H

InChI Key

FCPDPDZNBRDKDB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1)C#C

Origin of Product

United States

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